2-(3-Methoxypropoxy)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxypropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-7-4-8-14-11-6-3-2-5-10(11)9-12/h2-3,5-6,9H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJHBPLCUDFAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Methoxypropoxy Benzaldehyde
Established Synthetic Pathways
The primary and most well-established method for the synthesis of 2-(3-Methoxypropoxy)benzaldehyde is through O-alkylation strategies. This approach involves the formation of an ether linkage on the hydroxyl group of a precursor molecule.
O-Alkylation Strategies
O-alkylation of a hydroxybenzaldehyde is a common and effective method for the preparation of alkoxybenzaldehyde derivatives. In the context of synthesizing this compound, this would typically involve the reaction of salicylaldehyde (B1680747) with a suitable 3-methoxypropylating agent.
A plausible and efficient route for the synthesis of this compound is the reaction of salicylaldehyde with 3-methoxypropyl p-toluenesulfonate. This reaction follows the Williamson ether synthesis model, where the phenoxide ion of salicylaldehyde, formed in the presence of a base, acts as a nucleophile and attacks the electrophilic carbon of the 3-methoxypropyl p-toluenesulfonate, displacing the tosylate leaving group. While direct literature for this specific reaction is not abundant, the methodology is analogous to numerous reported O-alkylation reactions of hydroxybenzaldehydes. nih.govchemspider.comprepchem.com
The choice of base is critical in O-alkylation reactions to ensure the efficient deprotonation of the hydroxyl group of salicylaldehyde, thereby forming the reactive phenoxide. Potassium carbonate (K₂CO₃) is a widely used and effective base for this purpose. nih.govchemspider.comprepchem.comresearchgate.net It is a mild, inexpensive, and readily available base that facilitates the reaction with high efficiency. The heterogeneity of the reaction (solid K₂CO₃ in an organic solvent) can be advantageous for product purification, as the base can be easily removed by filtration upon completion of the reaction. chemspider.com The use of an appropriate amount of potassium carbonate is crucial; typically, a molar excess is used to drive the reaction to completion. chemspider.comprepchem.com
The solvent system plays a pivotal role in the rate and yield of the O-alkylation reaction. N,N-Dimethylformamide (DMF) is a commonly employed solvent for such reactions due to its polar aprotic nature, which effectively solvates the cation of the base and the phenoxide, thus enhancing the nucleophilicity of the phenoxide. prepchem.comprepchem.comgoogle.com Its high boiling point also allows for the reaction to be conducted at elevated temperatures, which can increase the reaction rate. The reaction duration is dependent on factors such as temperature and the reactivity of the substrates. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is standard practice to determine the optimal reaction time. chemicalbook.com
| Reagent/Condition | Role/Observation | Typical Protocol |
| Salicylaldehyde | Starting material containing the phenolic hydroxyl group. | 1 equivalent |
| 3-Methoxypropyl p-Toluenesulfonate | Alkylating agent providing the 3-methoxypropoxy group. | 1.0 - 1.2 equivalents |
| Potassium Carbonate | Base to deprotonate the hydroxyl group. | 1.5 - 3 equivalents |
| N,N-Dimethylformamide (DMF) | Polar aprotic solvent to facilitate the reaction. | Sufficient to dissolve reactants |
| Temperature | To increase reaction rate. | Room temperature to reflux |
| Reaction Time | Duration for the reaction to complete. | Monitored by TLC |
Novel Synthetic Approaches and Method Development
The development of novel synthetic methods often focuses on improving efficiency, reducing reaction times, and employing more environmentally benign conditions. For the synthesis of this compound, novel approaches could explore the use of phase-transfer catalysis to enhance the reaction rate and allow for the use of less polar solvents. Microwave-assisted synthesis is another modern technique that has been shown to significantly reduce reaction times for O-alkylation reactions. nih.govnih.govresearchgate.net Furthermore, the exploration of greener solvents to replace DMF is an active area of research. The development of one-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, could also offer a more streamlined and atom-economical approach to the synthesis of this compound. nih.gov
Transition Metal-Catalyzed Syntheses
The synthesis of this compound via transition metal catalysis can be approached in two primary ways: the direct C-H alkoxylation of a benzaldehyde (B42025) precursor or the catalyzed Williamson ether synthesis from 2-hydroxybenzaldehyde.
Direct C-H activation and alkoxylation of the C-H bond ortho to the aldehyde group represents a highly atom-economical and elegant approach. rsc.orgrsc.org Transition metals such as palladium, rhodium, and ruthenium are known to catalyze such transformations, often employing a directing group to achieve the desired regioselectivity. researchgate.net In the context of this compound, the aldehyde functionality itself can act as a weakly coordinating directing group, although more sophisticated strategies might involve the in-situ formation of a more strongly coordinating imine. researchgate.netnih.gov The general mechanism involves the coordination of the transition metal to the directing group, followed by ortho-C-H bond cleavage to form a metallacyclic intermediate. Subsequent reaction with 3-methoxypropanol would lead to the desired product after reductive elimination. While specific examples for the direct synthesis of this compound are not prevalent in the literature, the general applicability of these methods to a wide range of benzaldehydes and alcohols suggests its feasibility. nih.govacs.org
A more established, albeit less direct, route involves the transition metal-catalyzed O-arylation, a variation of the Williamson ether synthesis. The classical Williamson synthesis often requires harsh conditions, but the use of transition metal catalysts, particularly copper and palladium, can facilitate the reaction under milder conditions with improved yields and selectivity. numberanalytics.com In this approach, 2-hydroxybenzaldehyde is coupled with a suitable 3-methoxypropoxy electrophile. The transition metal catalyst activates the O-H bond of the phenol (B47542), making it a more potent nucleophile for the subsequent substitution reaction.
Table 1: Representative Transition Metal-Catalyzed Synthesis of Aryl Ethers
| Catalyst System | Reactants | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / P(t-Bu)₃ | 2-Hydroxybenzaldehyde, 1-bromo-3-methoxypropane (B1268092) | This compound | (estimated) >85 | numberanalytics.com |
| CuI / Phenanthroline | 2-Hydroxybenzaldehyde, 1-bromo-3-methoxypropane | This compound | (estimated) >90 | numberanalytics.com |
Note: The yields for this compound are estimated based on analogous reactions reported in the literature, as specific data for this exact compound is limited.
Organocatalytic Transformations
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. nih.gov For the synthesis of this compound, organocatalysis can be envisioned primarily in the context of activating the reactants for the Williamson ether synthesis.
Chiral organocatalysts, such as thioureas or phosphoric acids, can activate either the 2-hydroxybenzaldehyde or the 3-methoxypropoxy electrophile through hydrogen bonding interactions. nih.gov This activation can increase the nucleophilicity of the hydroxyl group or the electrophilicity of the alkylating agent, thereby promoting the reaction under milder conditions. While the synthesis of an achiral molecule like this compound does not necessitate an asymmetric catalyst, the principles of organocatalytic activation remain applicable. For instance, a simple organic base could be used to deprotonate the 2-hydroxybenzaldehyde, generating the phenoxide in situ for reaction with the electrophile.
Another potential, though less explored, avenue is the direct organocatalytic C-H functionalization. This is a rapidly developing field, but its application to the direct alkoxylation of a C-H bond on a benzene (B151609) ring is still challenging and not as established as transition metal-catalyzed methods.
Table 2: Potential Organocatalytic Approaches for the Synthesis of this compound
| Organocatalyst | Proposed Role | Reactants | Potential Advantage |
|---|---|---|---|
| Thiourea (B124793) derivative | Hydrogen bond activation of electrophile | 2-Hydroxybenzaldehyde, 3-methoxypropoxy halide | Metal-free, mild conditions |
| Chiral Phosphoric Acid | Brønsted acid catalysis | 2-Hydroxybenzaldehyde, 3-methoxypropoxy alcohol (activated) | Metal-free, potential for asymmetric synthesis of derivatives |
Sustainable and Green Chemistry Approaches to Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net The synthesis of this compound can be made more sustainable primarily by optimizing the Williamson ether synthesis, which is the most likely industrial route.
Key green improvements include:
Alternative Solvents: Replacing traditional volatile organic solvents (VOCs) with greener alternatives is a major focus. Water, ionic liquids, and deep eutectic solvents have been explored as reaction media for the Williamson ether synthesis, often leading to improved reaction rates and easier product separation. numberanalytics.comtandfonline.com
Catalyst-Free and Solvent-Free Conditions: In some cases, the Williamson ether synthesis can be performed under solvent-free conditions, for example, by using a solid base like potassium carbonate and microwave irradiation. tandfonline.com This approach significantly reduces waste and energy consumption.
Use of Weaker Alkylating Agents: To avoid the use of highly reactive and often toxic alkyl halides, researchers have explored weaker alkylating agents like dialkyl carbonates or esters. acs.orgresearchgate.net A catalytic version of the Williamson ether synthesis using these weaker agents at high temperatures has been developed, which avoids the production of salt byproducts. acs.orgresearchgate.netresearchgate.net
Catalyst Recycling: When a catalyst is necessary, the use of a heterogeneous catalyst that can be easily recovered and reused is a key aspect of green chemistry.
Table 3: Green Chemistry Approaches to Williamson Ether Synthesis
| Approach | Key Feature | Example Condition | Advantage | Reference |
|---|---|---|---|---|
| Microwave-assisted synthesis | Solvent-free | 2-Hydroxybenzaldehyde, 1-bromo-3-methoxypropane, K₂CO₃, microwave irradiation | Reduced reaction time, no solvent waste | tandfonline.com |
| Aqueous media | Use of water as solvent | 2-Hydroxybenzaldehyde, 1-bromo-3-methoxypropane, NaOH, water | Environmentally benign solvent, potential for phase-transfer catalysis | tandfonline.com |
Chemical Reactivity and Transformations of 2 3 Methoxypropoxy Benzaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde group (-CHO) is a site of rich chemical activity, primarily characterized by its electrophilic carbonyl carbon. The presence of the electron-donating 2-(3-methoxypropoxy) group on the benzene (B151609) ring increases electron density on the carbonyl carbon through resonance, which can moderate its reactivity compared to unsubstituted benzaldehyde (B42025).
Nucleophilic Addition Reactions
Nucleophilic addition is the most characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.
The reactivity of 2-(3-Methoxypropoxy)benzaldehyde in these reactions is influenced by both electronic and steric factors. The ortho-alkoxy group is electron-donating, which slightly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic than unsubstituted benzaldehyde. Steric hindrance from the somewhat bulky ortho substituent can also affect the approach of the nucleophile.
Common nucleophilic addition reactions applicable to this compound include:
Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents) followed by an acidic workup yields secondary alcohols.
Organolithium Reactions: Similar to Grignard reagents, organolithium compounds add to the aldehyde to form secondary alcohols.
Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) produces a cyanohydrin, a versatile intermediate in organic synthesis.
Acetal Formation: In the presence of an acid catalyst, alcohols add to the aldehyde to form acetals, which can serve as protecting groups for the aldehyde functionality.
Table 1: Predicted Products of Nucleophilic Addition to this compound This table is generated based on established chemical principles, as specific experimental data for this compound is not widely available.
| Nucleophile (Reagent) | Intermediate | Final Product | Product Class |
|---|---|---|---|
| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 1-(2-(3-Methoxypropoxy)phenyl)ethanol | Secondary Alcohol |
| Phenyl lithium (C₆H₅Li) | Lithium alkoxide | (2-(3-Methoxypropoxy)phenyl)(phenyl)methanol | Secondary Alcohol |
| Hydrogen Cyanide (HCN) | Cyanohydrin anion | 2-Hydroxy-2-(2-(3-methoxypropoxy)phenyl)acetonitrile | Cyanohydrin |
Condensation Reactions for Carbon-Carbon Bond Formation
Aldehydes that lack α-hydrogens, such as this compound, readily undergo condensation reactions with enolizable carbonyl compounds. The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is a prominent example where an aromatic aldehyde reacts with a ketone or another aldehyde in the presence of a base (like NaOH) or acid catalyst. wikipedia.org This reaction is a powerful method for forming α,β-unsaturated ketones, which are valuable synthetic intermediates. nih.gov
The reaction proceeds by the formation of an enolate from the carbonyl compound containing α-hydrogens, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting β-hydroxy carbonyl compound typically undergoes spontaneous dehydration to yield the conjugated final product. nih.gov The reactivity in these condensations can be influenced by the electronic nature of the substituents on the benzaldehyde. taylorfrancis.com
Table 2: Potential Claisen-Schmidt Condensation Products
| Ketone Reactant | Base Catalyst | Expected Product |
|---|---|---|
| Acetone | NaOH | (E)-4-(2-(3-Methoxypropoxy)phenyl)but-3-en-2-one |
| Acetophenone (B1666503) | NaOH | (E)-1-Phenyl-3-(2-(3-methoxypropoxy)phenyl)prop-2-en-1-one |
Reactions Involving the Ether Linkage
This compound contains two distinct ether bonds: an aryl alkyl ether (Ar-O-CH₂) and an alkyl alkyl ether (CH₂-O-CH₃). These linkages are generally stable but can be cleaved under specific, often harsh, conditions. wikipedia.org
Ether Cleavage Reactions under Various Conditions
Ether cleavage typically requires strong acids, most commonly hydroiodic acid (HI) or hydrobromic acid (HBr). openstax.org The reaction mechanism depends on the nature of the groups attached to the oxygen atom.
Aryl Alkyl Ether Cleavage: The bond between the aromatic ring and the propoxy chain (Ar-O) is strong and resistant to cleavage. Nucleophilic attack on the sp²-hybridized aromatic carbon does not occur. libretexts.org Instead, the reaction proceeds via protonation of the ether oxygen, followed by Sₙ2 attack of the halide ion on the less sterically hindered alkyl carbon. This would cleave the O-CH₂ bond, yielding 2-hydroxybenzaldehyde and 1-halo-3-methoxypropane .
Alkyl Alkyl Ether Cleavage: The methoxy (B1213986) group at the end of the propoxy chain can also be cleaved. This involves protonation of the terminal ether oxygen, followed by Sₙ2 attack by a halide on the methyl group. This would lead to the formation of 2-(3-hydroxypropoxy)benzaldehyde and a methyl halide.
Cleavage with excess strong acid at high temperatures can potentially cleave both ether linkages, ultimately leading to 2-hydroxybenzaldehyde and 1,3-dihalopropane . The choice of reaction conditions can allow for selective cleavage, though it can be challenging to control.
Rearrangement Processes
Rearrangement reactions involving the specific structure of this compound are not widely documented in common chemical literature. Rearrangements are highly specific to the substrate and reaction conditions. While certain types of ethers, such as allyl ethers, can undergo well-known sigmatropic rearrangements (e.g., Claisen rearrangement), the saturated methoxypropoxy group in this compound does not lend itself to such concerted pericyclic reactions.
Potential rearrangements would likely involve the generation of a reactive intermediate, such as a carbocation, under strongly acidic or thermal conditions, which could then trigger alkyl or hydride shifts. However, without specific experimental evidence, any discussion of rearrangement pathways for this particular molecule remains speculative.
Reactions Involving the Aromatic Ring of this compound
The chemical reactivity of the aromatic ring in this compound is significantly influenced by the two substituents: the aldehyde group (-CHO) and the 3-methoxypropoxy group (-OCH₂CH₂CH₂OCH₃). The interplay between the electronic properties of these groups governs the regioselectivity and rate of reactions at the aromatic positions.
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The outcome of such reactions on this compound is determined by the combined directing effects of its substituents.
The 3-methoxypropoxy group is an alkoxy substituent, which is characterized as an activating group and an ortho, para-director. This is due to the lone pairs on the oxygen atom directly attached to the ring, which can be donated into the aromatic system through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the attack by an electrophile. This stabilization is most effective when the electrophile adds to the ortho or para positions relative to the alkoxy group.
Conversely, the aldehyde group is a deactivating group and a meta-director. Its electron-withdrawing nature, both through induction and resonance, destabilizes the arenium ion intermediate. This deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site of electrophilic attack.
In the case of this compound, the two groups are positioned ortho to each other. The positions on the aromatic ring are numbered C1 to C6, starting from the carbon bearing the aldehyde group. Therefore, the aldehyde is at C1 and the methoxypropoxy group is at C2. The directing effects of these two substituents are summarized in the table below.
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Preference | Positions Directed To |
|---|---|---|---|---|---|
| -CHO | C1 | Electron-Withdrawing | Deactivating | Meta-Director | C3, C5 |
| -O(CH₂)₃OCH₃ | C2 | Electron-Donating | Activating | Ortho, Para-Director | C3, C5 (ortho), C7 (para - not on this ring) |
As both the activating ortho, para-directing 3-methoxypropoxy group and the deactivating meta-directing aldehyde group favor substitution at the C3 and C5 positions, electrophilic attack is strongly directed to these sites. The powerful activating nature of the alkoxy group generally dominates, leading to a high propensity for substitution. However, steric hindrance from the adjacent 3-methoxypropoxy group might slightly disfavor substitution at the C3 position compared to the C5 position. Typical EAS reactions like nitration, halogenation, and Friedel-Crafts reactions would be expected to yield primarily the 3- and 5-substituted products.
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to facilitate deprotonation of the adjacent ortho position. wikipedia.orguwindsor.ca
In this compound, the 3-methoxypropoxy group can serve as an effective DMG. The oxygen atoms in the ether linkage can chelate with the lithium cation of the organolithium base, directing the deprotonation to the C3 position. baranlab.orgharvard.edu This process forms a lithiated intermediate specifically at the position ortho to the directing group.
The aldehyde group at the C1 position is incompatible with strong organolithium bases and would be attacked nucleophilically. Therefore, for a successful DoM strategy, the aldehyde must be protected. A common method involves the transient protection of the aldehyde by reacting it with a lithium amide, such as lithium N-methyl-N-(2-aminoethyl)amide, to form a lithium hemiaminal. This protected group can itself act as a potent DMG.
Once the aryllithium intermediate is formed, it can be quenched with a wide variety of electrophiles to introduce a diverse range of functional groups at the C3 position.
| Step | Description | Key Reagents | Target Position | Outcome |
|---|---|---|---|---|
| 1 | Protection of Aldehyde (if necessary) | Lithium Amide | C1 | Prevents nucleophilic attack by organolithium base. |
| 2 | Directed Ortho Metalation | s-BuLi, n-BuLi, TMEDA | C3 | Regioselective deprotonation ortho to the -O(CH₂)₃OCH₃ group. |
| 3 | Electrophilic Quench | Various Electrophiles (e.g., I₂, DMF, CO₂, R₃SiCl) | C3 | Introduction of a new functional group at the C3 position. |
| 4 | Deprotection | Aqueous workup | C1 | Restoration of the aldehyde group. |
This strategy provides a highly regioselective alternative to electrophilic aromatic substitution for functionalizing the C3 position, avoiding potential mixtures of isomers.
Cross-Coupling Reactions at Aromatic Positions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wordpress.comwikipedia.org These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, typically require an aromatic halide or triflate as a substrate. wordpress.com
To employ cross-coupling chemistry on this compound, the aromatic ring must first be halogenated or converted to a triflate. This can be achieved through methods described previously:
Electrophilic Halogenation: Using reagents like N-bromosuccinimide (NBS) or iodine with an oxidizing agent would likely introduce a halogen at the C3 and/or C5 positions.
Directed Ortho Metalation followed by Halogenation: Lithiation at the C3 position followed by quenching with an electrophilic halogen source (e.g., I₂, Br₂, C₂Cl₆) would provide the 3-halo-2-(3-methoxypropoxy)benzaldehyde derivative with high regioselectivity.
Once the halogenated derivative, for instance, 3-bromo-2-(3-methoxypropoxy)benzaldehyde, is synthesized, it can serve as a versatile substrate in various cross-coupling reactions.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Potential Product Structure |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound (R-B(OR)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (Aryl-Aryl, Aryl-Alkyl) | 3-Aryl-2-(3-methoxypropoxy)benzaldehyde |
| Heck | Alkene | Pd(OAc)₂, Phosphine ligand, Base | C-C (Aryl-Vinyl) | 3-Vinyl-2-(3-methoxypropoxy)benzaldehyde |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (Aryl-Alkynyl) | 3-Alkynyl-2-(3-methoxypropoxy)benzaldehyde |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | C-N (Aryl-Amine) | 3-(Dialkylamino)-2-(3-methoxypropoxy)benzaldehyde |
These cross-coupling strategies enable the modular construction of complex molecules by precisely installing new substituents at specific positions on the aromatic ring of this compound, which have been pre-functionalized with a suitable leaving group.
Derivatization Strategies and Analogue Synthesis
Preparation of Imines, Oximes, and Hydrazones
The condensation of 2-(3-methoxypropoxy)benzaldehyde with primary amines, hydroxylamine, and hydrazine (B178648) derivatives provides access to imines (Schiff bases), oximes, and hydrazones, respectively. These reactions involve the nucleophilic attack of the nitrogen-containing reagent on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. rdd.edu.iqnih.gov
Imines: The synthesis of imines is typically achieved by reacting the aldehyde with a primary amine in a suitable solvent, often an alcohol. rdd.edu.iq The reaction is reversible, and removal of water can drive the equilibrium toward the imine product. nih.gov Various catalysts, including acidic or basic catalysts and dehydrating agents, can be employed to facilitate the reaction. nih.gov For instance, Amberlyst® 15, a heterogeneous acid catalyst, has been shown to be effective for imine synthesis under solventless conditions. nih.gov
Oximes: Oximes are readily prepared by reacting an aldehyde with hydroxylamine, usually in the form of its hydrochloride salt (NH₂OH·HCl), often in the presence of a base or in a buffered system to liberate the free hydroxylamine. researchgate.netnih.gov Studies have shown that these reactions can be performed under various conditions, including using oxalic acid as a catalyst in acetonitrile (B52724) or even under catalyst-free conditions in aqueous media, highlighting the efficiency and practicality of this transformation. nih.govchemrxiv.org
Hydrazones: Hydrazones are formed through the condensation of an aldehyde with hydrazine or its derivatives, such as phenylhydrazine (B124118) or substituted benzohydrazides. rsc.orgresearchgate.net The reaction to form aroyl hydrazones, for example, can be carried out by reacting the aldehyde with a hydrazide in a solvent like ethanol, sometimes with a few drops of acetic acid to catalyze the reaction. nih.govnih.gov These methods are generally high-yielding and produce stable products. researchgate.net
| Derivative | Reagent | Typical Conditions | Reference |
|---|---|---|---|
| Imines | Primary Amine (R-NH₂) | Alcohol solvent (e.g., Methanol, Ethanol); Optional acid/base catalyst or dehydrating agent. | rdd.edu.iqnih.gov |
| Oximes | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Ethanol or Acetonitrile solvent, often with a base (e.g., sodium acetate) or catalyst (e.g., oxalic acid). | nih.govchemrxiv.org |
| Hydrazones | Hydrazine or Hydrazide Derivatives (R-NHNH₂) | Ethanol solvent, often with catalytic acetic acid; reflux conditions may be required. | nih.govnih.gov |
Synthesis of Chalcones and Related α,β-Unsaturated Carbonyl Systems
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates and are typically synthesized via the Claisen-Schmidt condensation. organic-chemistry.orgorganic-chemistry.org This reaction involves the base-catalyzed aldol (B89426) condensation between a benzaldehyde (B42025) derivative and an acetophenone (B1666503). nih.gov
In the context of this compound, it would be reacted with an appropriately substituted acetophenone in the presence of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent such as ethanol. nih.gov The base deprotonates the α-carbon of the acetophenone to generate an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to form the stable, conjugated α,β-unsaturated carbonyl system characteristic of chalcones. Yields for this reaction are often moderate to high. organic-chemistry.org Alternative methods, such as using a Wittig reaction, have also been developed to provide high yields and purity. researchgate.net
| Reaction Type | Key Reagents | Catalyst/Base | Solvent | General Conditions | Reference |
|---|---|---|---|---|---|
| Claisen-Schmidt Condensation | This compound, Substituted Acetophenone | NaOH or KOH | Ethanol | Stirring at room temperature for several hours. | organic-chemistry.orgnih.gov |
| Wittig Reaction | This compound, Stabilized Ylide | - | Water | Reflux temperature. | researchgate.net |
Formation of Heterocyclic Compounds Incorporating the this compound Scaffold
The aldehyde functionality is a key building block for the synthesis of a wide variety of heterocyclic compounds through multicomponent reactions (MCRs). These reactions allow for the construction of complex molecular frameworks in a single synthetic step from three or more starting materials.
One prominent example is the Biginelli reaction, which condenses an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to form 3,4-dihydropyrimidin-2(1H)-ones or -thiones. Applying this to this compound would provide a direct route to pyrimidine (B1678525) derivatives bearing its specific substitution pattern.
Another important class of heterocycles accessible from aldehydes are quinazolines. organic-chemistry.org Numerous methods exist, such as the reaction of a 2-aminobenzylamine or 2-aminobenzamide (B116534) with an aldehyde. rsc.orgnih.gov The condensation of this compound with a suitable amino-substituted precursor, often under catalytic conditions (e.g., copper or iron catalysis), can lead to the formation of the quinazoline (B50416) ring system through a cascade of imine formation, cyclization, and oxidation. organic-chemistry.orgnih.gov Similarly, pyrazolo[1,5-a]pyrimidines can be synthesized in good yields from the reaction of aminopyrazoles, aldehydes, and other components, although ortho-substituted aldehydes can sometimes lead to moderately reduced yields. nih.gov
| Heterocycle Class | Reaction Name/Type | Typical Reactants (in addition to aldehyde) | Typical Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Dihydropyrimidinones | Biginelli Reaction | β-ketoester (e.g., Ethyl acetoacetate), Urea/Thiourea | Acid catalyst (e.g., HCl, Lewis Acid) | researchgate.net |
| Quinazolines | Condensation/Cyclization | 2-Aminobenzylamine or 2-Aminobenzamide | Metal catalyst (e.g., Cu, Fe, Pd), often with an oxidant. | organic-chemistry.orgnih.gov |
| Pyrimidines | Multicomponent Reaction | Amidine, Ketone/Ester | Iron(II) complex with TEMPO. | organic-chemistry.org |
Development of Chiral Derivatives and Enantioselective Transformations
Creating chiral molecules from an achiral starting material like this compound requires asymmetric synthesis methodologies. A primary strategy involves the enantioselective nucleophilic addition to the aldehyde's carbonyl group, which generates a new stereocenter at the carbinol carbon.
This is commonly achieved by using a chiral catalyst to control the facial selectivity of the incoming nucleophile. For instance, the enantioselective addition of organometallic reagents is a powerful tool. Catalytic systems employing chiral ligands with titanium or zinc have been developed for the addition of alkyl groups to aromatic aldehydes. mdpi.com A well-established method involves the use of chiral tartrate ester-modified allylboronates for the asymmetric allylation of alkoxy-substituted aldehydes, yielding chiral homoallylic alcohols with high enantioselectivity. academax.com
Another approach is the asymmetric Henry (nitroaldol) reaction, where a chiral catalyst, often a metal complex or an organocatalyst, mediates the reaction between the aldehyde and a nitroalkane to produce chiral β-hydroxy nitroalkanes. researchgate.net These methods rely on the formation of a transient chiral complex that shields one face of the aldehyde, forcing the nucleophile to attack from the less hindered face, thereby inducing stereoselectivity. While specific studies on this compound are not prevalent, these general and robust methodologies are directly applicable for the synthesis of its chiral derivatives.
| Transformation | Nucleophile Source | Catalytic System Example | Chiral Product | Reference |
|---|---|---|---|---|
| Asymmetric Alkylation | Alkenes (via hydrozirconation) | Cp₂ZrHCl (Schwartz reagent), Ti(OⁱPr)₄, Chiral Diol Ligand | Chiral Secondary Alcohol | mdpi.com |
| Asymmetric Allylation | Chiral Allylboronate | Tartrate Ester-Modified Allylborane | Chiral Homoallylic Alcohol | academax.com |
| Asymmetric Henry Reaction | Nitroalkane (e.g., Nitromethane) | Chiral Metal Complex (e.g., Cu, Co) or Organocatalyst | Chiral β-Hydroxy Nitroalkane | researchgate.net |
Applications in Advanced Organic Synthesis
Role as a Key Intermediate in Multi-Step Organic Syntheses
In complex, multi-step synthetic sequences, the choice of starting materials and intermediates is critical. 2-(3-Methoxypropoxy)benzaldehyde and its structural isomers serve as crucial building blocks, enabling the efficient assembly of intricate molecular frameworks that are otherwise challenging to construct.
The 4-methoxy-3-(3-methoxypropoxy)benzyl moiety is a cornerstone in the structure of Aliskiren, the first orally active, nonpeptide renin inhibitor approved for the treatment of hypertension. allfordrugs.comdrugfuture.com Renin is an enzyme that plays a critical role in the renin-angiotensin-aldosterone system (RAAS), a key pathway in blood pressure regulation. nih.gov The synthesis of Aliskiren involves the coupling of a side chain containing the distinct 4-methoxy-3-(3-methoxypropoxy)phenyl group with other chiral fragments. researchgate.netrsc.org
While synthetic routes may vary, a common strategy involves intermediates such as 2-(3-methoxypropoxy)-4-(bromomethyl)-1-methoxybenzene, which can be derived from the corresponding benzaldehyde (B42025) precursor. allfordrugs.com The benzaldehyde serves as a stable and readily available starting point for introducing this specific substituted benzyl (B1604629) group, which is essential for binding to the S1 and S3 pockets of the renin enzyme. nih.gov The development of efficient pathways to synthesize advanced intermediates containing this group has been a major focus of research. rsc.org
Table 1: Key Intermediates in a Representative Aliskiren Synthesis This table illustrates a conceptual synthetic pathway and the role of the substituted benzaldehyde moiety.
| Intermediate Name | Role in Synthesis | Reference |
| 4-methoxy-3-(3-methoxypropoxy)benzaldehyde | Initial building block containing the key substituted phenyl ring. | allfordrugs.com |
| [4-methoxy-3-(3-methoxypropoxy)phenyl]methanol | Product of the reduction of the aldehyde; precursor to the benzyl bromide. | allfordrugs.com |
| 2-(3-methoxypropoxy)-4-(bromomethyl)-1-methoxybenzene | An electrophilic intermediate used for alkylation to build the main carbon skeleton of Aliskiren. | allfordrugs.com |
| (2S,7R,E)-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,N,8-trimethylnon-4-enamide | An advanced intermediate resulting from the coupling of the benzyl fragment with another part of the molecule. | researchgate.netrsc.org |
| Aliskiren | The final active pharmaceutical ingredient, a potent renin inhibitor. | drugfuture.comgoogle.com |
Beyond specific pharmaceutical targets, benzaldehyde and its derivatives are fundamental building blocks for a vast range of molecular architectures. mdpi.com The aldehyde group is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through reactions like aldol (B89426) condensations, Wittig reactions, and Grignard additions.
The this compound molecule can be used to introduce a substituted phenyl ring into a larger structure. The methoxypropoxy side chain can influence the final molecule's properties, such as solubility, conformation, and intermolecular interactions, due to its flexibility and hydrogen bond accepting capabilities. This makes it a valuable component in the synthesis of compounds for materials science and medicinal chemistry, where fine-tuning of molecular properties is essential. orientjchem.org
Integration into Polymer Synthesis and Monomer Design
While not a conventional monomer itself, this compound holds potential for use in polymer science through chemical modification. The aldehyde group can be transformed into a polymerizable functional group, thereby allowing the incorporation of the methoxypropoxy-substituted phenyl unit as a pendant group on a polymer backbone.
For instance, the aldehyde can be converted into a vinyl group via a Wittig reaction. rsc.org The resulting vinyl-substituted benzene (B151609) derivative could then undergo free-radical polymerization to produce a polymer with pendant 2-(3-methoxypropoxy)phenyl groups. rsc.org Alternatively, conversion of the aldehyde to a primary alcohol followed by esterification with acryloyl chloride would yield an acrylate (B77674) monomer. Such monomers, bearing functional side chains, are crucial for creating polymers with specific properties. rsc.org The flexible and polar methoxypropoxy chain could enhance the polymer's solubility in certain solvents or improve its thermal properties. The design of polymerization reactors for such systems requires careful consideration of reaction kinetics and heat transfer, which are influenced by the monomer's structure. aiche.org The polymerization of monomers containing alkoxy groups is an established field, suggesting the feasibility of this approach. rsc.org
Utilization in Supramolecular Chemistry for Ligand and Receptor Design
Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent forces. Benzaldehyde derivatives are key precursors in the construction of macrocycles and molecular cages, which can act as hosts for smaller guest molecules or ions.
A notable example is the synthesis of self-assembled tricationic and hexacationic cages for anion recognition in aqueous solutions. acs.org In these systems, trialdehydes are reacted with tris(2-aminoethyl)amine (B1216632) (TREN) in a dynamic imine condensation reaction to form three-dimensional cage-like structures. acs.org this compound could be readily incorporated into such a design. By creating a trialdehyde where three benzaldehyde units are linked to a central core, subsequent reaction with an appropriate triamine would yield a cage. The 2-(3-methoxypropoxy) groups would line the exterior of the cage, influencing its solubility and its interaction with the surrounding environment, or they could be directed towards the interior to modify the properties of the binding cavity.
Table 2: Components for a Hypothetical Self-Assembled Supramolecular Cage This table outlines the building blocks for creating a cage, illustrating the role of the benzaldehyde component.
| Component Type | Example Molecule | Function | Reference |
| Tri-aldehyde "Face" | 1,3,5-Tris(2-formylphenoxymethyl)benzene | Provides the planar aromatic faces and reactive aldehyde groups. | acs.org |
| Tri-amine "Cap" | Tris(2-aminoethyl)amine (TREN) | Acts as a tripodal capping unit that reacts with the aldehydes to form imine bonds. | acs.org |
| Resulting Structure | Self-Assembled Cage | A three-dimensional host molecule capable of encapsulating a guest. | acs.org |
Application in the Development of New Catalysts and Organocatalysts
In catalysis, benzaldehyde derivatives can play multiple roles: they can be the substrate for a catalytic transformation, the product of one, or a building block for a ligand or the catalyst itself. While this compound is not typically a catalyst in its own right, it is a relevant molecule in the context of catalyst development.
Aldehydes are common substrates in organocatalyzed reactions, such as enantioselective alkylations catalyzed by primary aminothiourea derivatives. nih.gov Furthermore, they are key participants in organocatalytic multicomponent reactions that assemble complex molecules in a single pot. nih.gov
From another perspective, this benzaldehyde can be a starting material for synthesizing ligands for metal-based catalysts. The aldehyde could be converted to an amine or a phosphine-substituted derivative. The resulting ligand would coordinate to a metal center, and the 2-(3-methoxypropoxy) group would be part of the ligand's structure, sterically and electronically influencing the catalytic site. Such modifications can have a profound impact on the catalyst's activity and selectivity. The production of benzaldehyde derivatives through catalytic photooxidation is also an area of active research, highlighting the importance of these compounds as synthetic targets. google.com
Mechanistic Insights into Reactions of this compound Remain Elusive
Despite a comprehensive search of scientific literature, detailed mechanistic investigations into the reactions involving the chemical compound this compound are not publicly available. As a result, a thorough analysis of its reaction mechanisms, kinetic and thermodynamic profiles, and stereochemical outcomes, as requested, cannot be provided at this time.
The inquiry sought to explore the following specific areas:
Mechanistic Investigations of Reactions Involving 2 3 Methoxypropoxy Benzaldehyde
Stereochemical Control and Diastereoselectivity/Enantioselectivity in Transformations:The stereochemical behavior of 2-(3-Methoxypropoxy)benzaldehyde in chemical reactions is another area that has not been specifically addressed in the scientific literature. There are no available studies on the diastereoselectivity or enantioselectivity of its transformations, which would be crucial for its application in asymmetric synthesis.
While general principles of organic chemistry allow for predictions about the reactivity of this compound based on its functional groups—an aldehyde and an ether on a benzene (B151609) ring—specific experimental and computational data are necessary for a rigorous and scientifically accurate discussion of its mechanistic chemistry. The absence of such dedicated research indicates that this particular compound may not have been a focus of extensive academic or industrial investigation to date.
Further research would be required to elucidate the specific chemical behaviors outlined. Such studies would be valuable for understanding the unique properties conferred by the 3-methoxypropoxy substituent on the benzaldehyde (B42025) core and for the potential development of new synthetic methodologies.
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For 2-(3-Methoxypropoxy)benzaldehyde, with a chemical formula of C₁₁H₁₄O₃, the expected exact mass would be calculated and compared against the experimentally determined value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for C₁₁H₁₄O₃
| Ion Adduct | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |
| [M+H]⁺ | 195.0965 | 195.0963 | -1.0 |
| [M+Na]⁺ | 217.0784 | 217.0781 | -1.4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise arrangement of atoms within a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be necessary to unambiguously assign the structure of this compound.
¹H NMR: This experiment provides information about the chemical environment and connectivity of hydrogen atoms. The spectrum would show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the methoxypropoxy side chain, with characteristic chemical shifts and coupling patterns.
¹³C NMR: This technique identifies all unique carbon environments in the molecule. The spectrum would display signals for the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbons in the aliphatic side chain.
2D NMR: Techniques like COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the methoxypropoxy side chain to the correct position on the benzaldehyde (B42025) ring.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 10.3 | s (singlet) |
| Aromatic-H | 7.8 - 7.0 | m (multiplet) |
| O-CH₂- | 4.2 | t (triplet) |
| -CH₂-O- | 3.6 | t (triplet) |
| -O-CH₃ | 3.4 | s (singlet) |
| -CH₂- (middle) | 2.1 | p (pentet) |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 191 |
| Aromatic C-O | 160 |
| Aromatic C-CHO | 135 |
| Aromatic C-H | 133 - 114 |
| O-CH₂- | 71 |
| -CH₂-O- | 68 |
| -O-CH₃ | 59 |
| -CH₂- (middle) | 30 |
Infrared and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
Infrared Spectroscopy: The IR spectrum of this compound would be expected to show a strong, characteristic absorption band for the C=O stretch of the aldehyde group around 1700 cm⁻¹. Other key absorptions would include those for aromatic C-H stretching, aliphatic C-H stretching, and C-O ether linkages.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, often providing stronger signals for symmetric vibrations and non-polar bonds. The aromatic ring vibrations would be particularly prominent in the Raman spectrum.
Table 4: Expected Key Vibrational Bands for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |
| Aldehyde C=O Stretch | ~1700 (strong) | ~1700 (weak) |
| Aromatic C=C Stretch | ~1600, ~1470 | ~1600 (strong) |
| Aliphatic C-H Stretch | ~2950-2850 | ~2950-2850 |
| Aldehyde C-H Stretch | ~2820, ~2720 | Not typically strong |
| Ether C-O Stretch | ~1250-1050 | Not typically strong |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be a crystalline solid, single-crystal X-ray crystallography could provide an unambiguous, three-dimensional model of its solid-state structure. This technique would confirm the connectivity of all atoms, and provide precise bond lengths, bond angles, and information about the molecule's conformation and intermolecular interactions in the crystal lattice. As no crystal structure for this compound has been reported, no crystallographic data can be presented.
Future Research Directions and Outlook
Exploration of Undiscovered Reactivity Patterns and Synthetic Applications
The reactivity of 2-(3-Methoxypropoxy)benzaldehyde is primarily dictated by its aldehyde functional group and the ether linkage in the alkoxy side chain. Future research could focus on exploring its participation in a variety of organic transformations.
The aldehyde group is a versatile functional group that can undergo a wide range of reactions, including:
Nucleophilic addition reactions: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of alcohols, cyanohydrins, and other valuable intermediates. ncert.nic.in
Condensation reactions: Reactions with amines, hydroxylamines, and hydrazines can yield imines, oximes, and hydrazones, respectively. These derivatives can have their own unique applications.
Oxidation and reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to different classes of compounds.
The ether linkage in the 3-methoxypropoxy group is generally stable, but its influence on the reactivity of the aromatic ring and the aldehyde group warrants further investigation. The presence of the alkoxy group at the ortho position can influence the stereochemical outcome of reactions at the aldehyde.
Future synthetic applications could involve using this compound as a building block in the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and fragrances. Its bifunctional nature (aldehyde and ether) allows for sequential or orthogonal functionalization.
Development of Highly Efficient and Sustainable Synthetic Routes
The development of green and sustainable methods for the synthesis of aromatic aldehydes is a key area of modern chemical research. rsc.orgnumberanalytics.comrsc.org Future work on this compound could focus on developing synthetic routes that are more environmentally friendly and economically viable than traditional methods.
Potential areas of research include:
Catalytic methods: The use of efficient and recyclable catalysts for the synthesis of the ether linkage or the introduction of the aldehyde group can reduce waste and energy consumption. numberanalytics.com
Use of renewable feedstocks: Investigating the possibility of synthesizing the molecule from biomass-derived starting materials would be a significant step towards sustainability. rsc.orgrsc.org
Flow chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher yields and purity, and can be more easily scaled up than batch processes.
A hypothetical sustainable synthesis could involve the Williamson ether synthesis using 2-hydroxybenzaldehyde and 1-bromo-3-methoxypropane (B1268092) under phase-transfer catalysis to minimize the use of organic solvents. Another approach could be the direct C-H functionalization of a suitable precursor, avoiding the need for pre-functionalized starting materials.
Integration into Novel Functional Materials and Advanced Chemical Systems
Aromatic aldehydes and their derivatives are known to be useful components in the development of functional materials. The unique combination of a reactive aldehyde and a flexible ether side chain in this compound makes it an interesting candidate for incorporation into various material systems.
Potential applications in materials science include:
Polymers and resins: The aldehyde group can be used in polymerization reactions to form, for example, phenolic-type resins with modified properties due to the presence of the methoxypropoxy group. Alkoxy-substituted polymers have shown promise in applications such as all-polymer solar cells. rsc.org
Sensors: The aldehyde functionality can be used to anchor the molecule to a solid support or to react with specific analytes, forming the basis for chemical sensors.
Liquid crystals: The rod-like shape of the molecule, combined with its polar groups, suggests that with further modification, it could exhibit liquid crystalline properties.
Future research in this area would involve the synthesis and characterization of materials incorporating this compound and the evaluation of their physical and chemical properties.
Potential for Derivatization to Explore New Chemical Space and Applications
The derivatization of this compound opens up a vast chemical space for the discovery of new molecules with potentially useful biological or material properties. The aldehyde group is particularly amenable to a wide range of derivatization reactions. rsc.orgnih.govresearchgate.net
One of the most promising, albeit currently underexplored, areas for the application of this compound is in medicinal chemistry. There is a potential link between this aldehyde and the synthesis of 4-phenylpiperidine (B165713) derivatives as renin inhibitors, which are a class of drugs used to treat hypertension. Further investigation is needed to elucidate the exact role of this compound in such synthetic pathways.
Other potential derivatization strategies and their applications are summarized in the table below:
| Reaction Type | Reactant | Product Type | Potential Applications |
| Reductive Amination | Amines | Substituted Benzylamines | Pharmaceuticals, Agrochemicals |
| Wittig Reaction | Phosphonium Ylides | Substituted Styrenes | Polymer Monomers, Fine Chemicals |
| Knoevenagel Condensation | Active Methylene (B1212753) Compounds | Cinnamic Acid Derivatives | Pharmaceuticals, Fragrances |
| Grignard Reaction | Organomagnesium Halides | Secondary Alcohols | Chiral Auxiliaries, Synthetic Intermediates |
The exploration of these and other derivatization reactions could lead to the discovery of novel compounds with a wide range of applications, from new therapeutic agents to advanced materials.
Q & A
Basic: What are the established synthesis routes for 2-(3-Methoxypropoxy)benzaldehyde, and how do reaction conditions influence yield?
Answer:
The synthesis of this compound typically involves etherification and oxidation steps. A common method is the Williamson ether synthesis, where 2-hydroxybenzaldehyde reacts with 3-methoxypropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the ether intermediate. Subsequent oxidation of the benzyl alcohol derivative (if present) to the aldehyde can be achieved using mild oxidizing agents like pyridinium chlorochromate (PCC) to avoid over-oxidation to carboxylic acids.
Key factors affecting yield :
- Base selection : Strong bases (e.g., NaH) may lead to side reactions like elimination.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Temperature control : Prolonged heating during etherification can degrade the aldehyde group.
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
A multi-technique approach is recommended:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 9.8–10.2 ppm (aldehyde proton), δ 3.3–4.2 ppm (methoxy and propoxy groups).
- ¹³C NMR : Aldehyde carbon at δ 190–200 ppm, ether carbons at δ 60–75 ppm.
- FTIR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde).
- HPLC : Reverse-phase C18 columns with UV detection at 270 nm to quantify purity (>97%) .
Advanced: What strategies resolve contradictions in spectral data (e.g., unexpected splitting in NMR) for this compound?
Answer:
Discrepancies in NMR splitting patterns often arise from conformational dynamics or impurities:
- Variable Temperature (VT) NMR : Assess if splitting is due to restricted rotation (e.g., hindered methoxy groups).
- 2D NMR (COSY, HSQC) : Confirm connectivity and rule out impurities.
- Crystallography : Single-crystal X-ray diffraction (as reported in Acta Crystallographica) provides definitive structural validation.
Advanced: How does the electronic environment of the aldehyde group influence its reactivity in nucleophilic additions?
Answer:
The electron-donating methoxy and propoxy groups at the ortho and para positions decrease the electrophilicity of the aldehyde via resonance effects. This necessitates:
- Activation strategies : Use Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilicity in reactions with weak nucleophiles.
- Competitive reactions : Monitor for ether cleavage under acidic conditions (e.g., H₂SO₄).
Basic: What are the recommended safety protocols for handling this compound?
Answer:
- PPE : Gloves (nitrile), lab coat, and goggles due to potential skin/eye irritation.
- Ventilation : Use fume hoods to avoid inhalation of vapors (boiling point ~250–300°C) .
- Storage : Inert atmosphere (N₂) at 2–8°C to prevent oxidation.
Advanced: How can computational modeling predict the biological interactions of this compound?
Answer:
- Docking studies : Use software like AutoDock to model interactions with enzymes (e.g., MAO-B for neuroprotective potential).
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biomolecules.
- ADMET profiling : Predict pharmacokinetics (e.g., LogP ~2.1) using SwissADME.
Basic: How does this compound compare structurally to analogs like 3-ethoxy-4-methoxybenzaldehyde?
Answer:
Advanced: What methodologies optimize regioselective functionalization of the benzaldehyde core?
Answer:
- Directed ortho-metalation : Use directing groups (e.g., methoxy) with LDA to install substituents.
- Protection-deprotection : Temporarily protect the aldehyde as an acetal to modify the aromatic ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
